3-Ethoxy-4-hydroxybenzyl alcohol
Overview
Description
3-Ethoxy-4-hydroxybenzyl alcohol is a chemical compound with the molecular formula C9H12O3 . It is related to Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde), which is an artificial additive used for improving taste .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-hydroxybenzyl alcohol involves two main steps . The first step is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) to 3-ethoxy-4-hydroxybenzyl alcohol (ethyl vanillyl alcohol). The second step is the etherification of 3-ethoxy-4-hydroxybenzyl alcohol, which yields 3-ethoxy-4-hydroxybenzyl methyl ether (Methyl Diantilis) .Chemical Reactions Analysis
The synthesis of 3-Ethoxy-4-hydroxybenzyl alcohol involves a series of chemical reactions . The reaction proceeds through a stabilized carbocation intermediate during the etherification process . The etherification of 3-ethoxy-4-hydroxybenzyl alcohol uses Amberlyst-15 resin, which is a polystyrene-based sulfonic acid .Physical And Chemical Properties Analysis
3-Ethoxy-4-hydroxybenzyl alcohol has a molecular weight of 168.19000 . It has a density of 1.182g/cm3, a boiling point of 323.3ºC at 760mmHg, and a melting point of 73-75ºC . The flash point is 149.3ºC .Scientific Research Applications
- 4-Hydroxybenzyl alcohol is a phenolic compound found in Gastrodia elata, a rare Chinese herb . It has multiple pharmacological activities such as anti-inflammation, anti-tumor, and anti-cerebral ischemia .
- It’s used as a raw material and intermediate in the synthesis of various pharmaceuticals .
- 4-Hydroxybenzyl alcohol is used as an important raw material and intermediate in organic synthesis .
- It’s soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol .
Pharmaceuticals and Medicine
Organic Synthesis
Nanoparticle Synthesis
Fragrance Synthesis
- Field : Organic Chemistry, specifically fragrance synthesis .
- Application Summary : 3-Ethoxy-4-hydroxybenzyl alcohol, also known as ethyl vanillyl alcohol, is used in the synthesis of Methyl Diantilis, a commercially important fragrance .
- Methods of Application : The first step in the synthesis is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) to 3-ethoxy-4-hydroxybenzyl alcohol (ethyl vanillyl alcohol). In the second step, etherification of 3-ethoxy-4-hydroxybenzyl alcohol yields 3-ethoxy-4-hydroxybenzyl methyl ether (Methyl Diantilis) .
- Results or Outcomes : The resulting compound, Methyl Diantilis, is a fragrance with pronounced olfactive notes .
Synthesis of New Vanillin Derivatives
- Field : Organic Chemistry .
- Application Summary : 3-Ethoxy-4-hydroxybenzyl alcohol, also known as ethyl vanillyl alcohol, is used in the synthesis of new vanillin derivatives .
- Methods of Application : The synthesis involves the transformation of eugenol from clove essential oil to vanillin, vanillyl alcohol, and three new fragrances .
- Results or Outcomes : The resulting compounds increase the added value of these oils .
Synthesis of Bis (indolylmethyl) Ethers
- Field : Organic Chemistry .
- Application Summary : 3-Ethoxy-4-hydroxybenzyl alcohol can be used in the synthesis of Bis (indolylmethyl) ethers .
- Methods of Application : The synthesis involves the transformation of indolylcarbinols to bis (indolyl)methanes .
- Results or Outcomes : The resulting compounds have potential applications in organic synthesis .
Safety And Hazards
3-Ethoxy-4-hydroxybenzyl alcohol can cause serious eye irritation . It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used when handling this chemical .
properties
IUPAC Name |
2-ethoxy-4-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCZGZGLABEWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344547 | |
Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off white solid / Vanilla aroma | |
Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Ethoxy-4-hydroxybenzyl alcohol | |
CAS RN |
4912-58-7 | |
Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4912-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl vanillyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 3-ethoxy-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-4-(hydroxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL VANILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF0E3SL79L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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